Fmoc-3,5-dichloro-L-homophenylalanine
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Overview
Description
Fmoc-3,5-dichloro-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling of amino acids. The compound’s molecular formula is C25H21Cl2NO4, and it has a molecular weight of 470.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-dichloro-L-homophenylalanine typically involves the protection of the amino group of 3,5-dichloro-L-homophenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3,5-dichloro-L-homophenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Deprotection Reactions: The primary product is the free amino acid, 3,5-dichloro-L-homophenylalanine.
Scientific Research Applications
Chemistry: Fmoc-3,5-dichloro-L-homophenylalanine is widely used in the synthesis of peptides and peptidomimetics.
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development and production .
Mechanism of Action
The mechanism of action of Fmoc-3,5-dichloro-L-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or biological activity .
Comparison with Similar Compounds
- Fmoc-3,5-dichloro-L-phenylalanine
- Fmoc-3,5-difluoro-L-homophenylalanine
- Fmoc-3,5-dimethyl-L-homophenylalanine
Comparison: Fmoc-3,5-dichloro-L-homophenylalanine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly alter the compound’s reactivity and interactions compared to its analogs. The dichloro substitution can enhance the compound’s hydrophobicity and influence its binding affinity in biological systems .
Properties
IUPAC Name |
(2S)-4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBJGYDXAJROMK-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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